Celecoxib-d4 is a deuterated analog of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Deuteration involves replacing hydrogen atoms in a molecule with deuterium, a stable isotope of hydrogen. This modification can alter a molecule's metabolic stability and pharmacokinetic properties without significantly changing its chemical behavior. Celecoxib-d4 is primarily utilized as an internal standard in analytical chemistry, specifically in liquid chromatography-mass spectrometry (LC-MS) methods for quantifying Celecoxib in biological samples. [, ]
Celecoxib-d4 is a deuterated form of celecoxib, which is a non-steroidal anti-inflammatory drug (NSAID) primarily used in the treatment of pain and inflammation associated with conditions such as arthritis. The compound is classified under the category of selective cyclooxygenase-2 inhibitors, which distinguishes it from traditional NSAIDs that inhibit both cyclooxygenase-1 and cyclooxygenase-2 enzymes. The introduction of deuterium in the molecular structure enhances its pharmacokinetic properties, making it valuable for research purposes, particularly in bioequivalence studies and metabolic profiling.
Celecoxib-d4 is synthesized from celecoxib through specific chemical modifications that replace certain hydrogen atoms with deuterium. This modification allows for improved tracking of the compound in biological systems using mass spectrometry techniques. Celecoxib itself is classified as an anti-inflammatory agent, specifically targeting cyclooxygenase-2 enzymes, which are involved in the inflammatory process.
The synthesis of celecoxib-d4 generally involves the following steps:
Technical details regarding specific reaction conditions, temperatures, and catalysts used in the synthesis can vary based on the method employed but typically involve careful control to avoid degradation of the compound.
Celecoxib-d4 has a molecular formula of and a molecular weight of approximately 385.40 g/mol. The structure features:
The incorporation of deuterium alters the vibrational spectra of the molecule, which can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) to confirm its structure.
Celecoxib-d4 undergoes similar chemical reactions as its non-deuterated counterpart due to its structural similarity. Key reactions include:
The technical details of these reactions are crucial for understanding how modifications affect pharmacokinetics and dynamics.
The mechanism by which celecoxib-d4 exerts its effects involves selective inhibition of cyclooxygenase-2 enzymes. This inhibition leads to decreased synthesis of pro-inflammatory mediators such as prostaglandins. The specific actions include:
Data from pharmacological studies indicate that while celecoxib-d4 retains similar efficacy as celecoxib, its altered isotopic composition may provide insights into its metabolic fate.
Celecoxib-d4 exhibits several notable physical and chemical properties:
These properties are essential for its characterization and application in scientific research.
Celecoxib-d4 serves several scientific purposes:
The use of deuterated compounds like celecoxib-d4 enhances analytical precision and reliability in various research applications, making it a valuable tool in pharmaceutical sciences.
Celecoxib-d4 represents a strategically deuterated isotopologue of the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib. This engineered compound serves as an indispensable tool in modern pharmaceutical research, enabling precise quantification of celecoxib in complex biological matrices. Its development addresses critical challenges in bioanalytical method validation, drug metabolism studies, and pharmacological profiling of nonsteroidal anti-inflammatory drugs (NSAIDs).
Celecoxib-d4 (chemical name: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4; CAS No: 544686-20-6) incorporates four deuterium atoms (²H or D) at specific positions on its phenylsulfonamide ring system [4] [5]. This intentional deuteration modifies the molecular formula from C₁₇H₁₄F₃N₃O₂S (celecoxib) to C₁₇H₁₀D₄F₃N₃O₂S, resulting in a molecular weight of 385.40 g/mol compared to 381.38 g/mol for the unlabeled compound [5] [6]. The structural modifications occur at positions ortho to the sulfonamide group, where hydrogen atoms are replaced by deuterium without altering the electronic configuration or steric bulk of the molecule.
Table 1: Structural Comparison of Celecoxib and Celecoxib-d4
Parameter | Celecoxib | Celecoxib-d4 |
---|---|---|
Molecular Formula | C₁₇H₁₄F₃N₃O₂S | C₁₇H₁₀D₄F₃N₃O₂S |
Molecular Weight | 381.38 g/mol | 385.40 g/mol |
CAS Number | 169590-42-5 | 544686-20-6 |
Isotopic Substitution | None | 4 deuterium atoms on phenyl ring |
Chemical Structure | Identical core with deuterium at designated positions |
The fundamental principle underlying isotopic labeling involves exploiting the near-identical chemical behavior of hydrogen and deuterium while leveraging the significant mass difference detectable by mass spectrometry. Deuterium (²H) possesses a neutron in its nucleus, doubling the atomic mass compared to protium (¹H). This mass differential creates a detectable 4 Da shift in the mass spectrum while preserving chromatographic retention characteristics, enabling unambiguous discrimination between analyte and internal standard [5] [8].
Celecoxib-d4 fulfills a critical role as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for celecoxib quantification. Its near-identical chemical properties ensure co-elution with the analyte during chromatographic separation while the mass difference enables specific detection in selected reaction monitoring (SRM) modes [2] [10].
In validated bioanalytical methods, Celecoxib-d4 corrects for:
Table 2: Performance Characteristics of LC-MS/MS Methods Using Celecoxib-d4 as Internal Standard
Validation Parameter | Performance with Celecoxib-d4 | Significance |
---|---|---|
Linear Range | 5–2000 ng/mL | Clinically relevant concentrations |
Correlation Coefficient | >0.999 | Excellent linearity |
Lower Limit of Quantitation (LLOQ) | 5-10 ng/mL | High sensitivity |
Precision (% CV) | ≤7.2% | Reproducible measurements |
Accuracy (% RE) | Within ±15% | Compliant with FDA guidelines |
Matrix Effect | IS-normalized factor: 0.99-1.03 | Minimal ion suppression |
A pivotal application was demonstrated in a bioequivalence study comparing two celecoxib 200 mg capsule formulations. Researchers employed Celecoxib-d4 as the internal standard in a validated LC-MS/MS method to achieve precise quantification of plasma celecoxib concentrations. The method exhibited exceptional linearity (r > 0.999) across the concentration range of 5-2000 ng/mL, with Celecoxib-d4 effectively compensating for sample preparation and analytical variability. This enabled accurate pharmacokinetic parameter determination, ultimately establishing bioequivalence between test and reference formulations [2] [10].
The sample preparation protocol typically involves:
Deuterated pharmaceutical compounds like Celecoxib-d4 extend beyond analytical applications into innovative drug design strategies. The carbon-deuterium bond exhibits greater stability than the carbon-hydrogen bond due to a lower zero-point vibrational energy and higher bond dissociation energy (approximately 1-2 kcal/mol stronger). This kinetic isotope effect (KIE) can significantly alter metabolic pathways when deuteration occurs at positions vulnerable to enzymatic oxidation [7].
For NSAIDs specifically:
Isotope Tracing in Pharmacokinetics: Deuterated internal standards enable precise mapping of drug distribution and metabolism. For celecoxib, which displays dose-proportional pharmacokinetics under fasting conditions but altered absorption with high-fat meals (Tmax delayed by ~1h, AUC increased by 10-20%), isotopic standards provide the analytical precision required to detect these subtle changes [3] [7].
Mechanistic Probes: Deuterated analogs help distinguish between COX-dependent and COX-independent pharmacological effects. Celecoxib demonstrates COX-2-independent anticancer activities at supratherapeutic concentrations, including:• Induction of apoptosis via caspase activation• Cell cycle arrest through p21/p27 upregulation• β-catenin degradation• Angiogenesis inhibition [7]
Table 3: Pharmacological Applications of Deuterated NSAID Derivatives
Application Domain | Utility of Deuterated Analogs | Reference Compound |
---|---|---|
Metabolic Pathway Elucidation | Isotopic tracing of oxidative metabolites | Celecoxib-d4 |
Drug-Drug Interaction Studies | Precision quantification amid complex matrices | Celecoxib-d4 |
COX-Independent Mechanism Research | Discrimination from COX-2-mediated effects | Desmethyl Celecoxib |
Personalized Dosing Strategies | CYP2C9 polymorphism adjustment guidance | Celecoxib in poor metabolizers |
The development of deuterated drug analogs represents an emerging strategy to optimize pharmacokinetic profiles while retaining pharmacological activity. Though Celecoxib-d4 itself serves primarily as an analytical tool, its existence underscores the broader potential of strategic deuteration in pharmaceutical sciences [5] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7